gamma-Cyhalothrin

Description

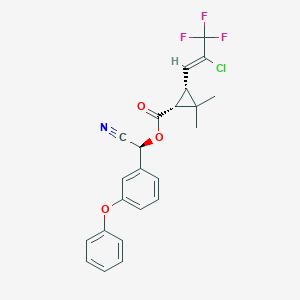

Structure

3D Structure

Properties

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQYGBMAQZUVMI-GCMPRSNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClF3NO3 | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034501 | |

| Record name | gamma-Cyhalothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE). | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

76703-62-3, 91465-08-6 | |

| Record name | gamma-Cyhalothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76703-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Cyhalothrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076703623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Cyhalothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (S)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-CYHALOTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOI9BD654Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

49.2 °C | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gamma-Cyhalothrin on Insect Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-cyhalothrin, a potent synthetic pyrethroid insecticide, exerts its neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in the nervous systems of insects. As a Type II pyrethroid, it is characterized by the presence of an alpha-cyano group, which contributes to its prolonged and potent activity. This guide provides a detailed examination of the molecular mechanism of action of this compound, focusing on its interaction with insect sodium channels. It consolidates current knowledge on the subject, presents available data in a structured format, details key experimental methodologies, and provides visual representations of the critical pathways and processes involved.

Introduction: The Central Role of Voltage-Gated Sodium Channels in Insect Neurophysiology

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in neurons and other excitable cells.[1][2] In response to membrane depolarization, these channels open, allowing a rapid influx of sodium ions, which leads to the rising phase of the action potential.[1] Milliseconds after opening, the channel enters a non-conducting inactivated state, which is crucial for the termination of the action potential and the maintenance of neuronal signaling fidelity. Due to their critical role in nerve function, VGSCs are the primary target for a variety of neurotoxins, including the pyrethroid class of insecticides.[2][3]

The Molecular Mechanism of this compound Action

This compound, as a Type II pyrethroid, modulates the gating kinetics of insect sodium channels in a distinct manner. The primary mechanism involves the prolongation of the open state of the channel, leading to persistent sodium influx.[1][3][4] This sustained depolarization results in nerve hyperexcitability, characterized by repetitive firing of neurons, which ultimately leads to paralysis and death of the insect.[5]

State-Dependent Binding

A critical aspect of the mechanism of action of pyrethroids is their state-dependent binding to the sodium channel. This compound exhibits a strong preference for binding to the open state of the channel.[1] This means that the insecticide has a higher affinity for sodium channels that are actively involved in nerve signaling. This property contributes to the use-dependent nature of its toxicity, where the effect is more pronounced in active neurons.

Gating Modifications

The binding of this compound to the open sodium channel induces several key modifications to its gating properties:

-

Inhibition of Deactivation: The most prominent effect is the dramatic slowing of the channel's closing process (deactivation) upon repolarization of the nerve membrane. This leads to a persistent, slowly decaying "tail current" of sodium ions flowing into the neuron.[1][4]

-

Prolonged Open Time: The insecticide effectively "locks" the channel in the open conformation for an extended period.[1][4]

-

Shift in Activation Voltage: Some pyrethroids can cause a hyperpolarizing shift in the voltage-dependence of activation, meaning the channels open at more negative membrane potentials than normal. This can contribute to the hyperexcitability of the neuron.

Dual Receptor Sites

Computational modeling and mutagenesis studies have led to the proposal of two distinct pyrethroid receptor sites on the insect sodium channel, designated as PyR1 and PyR2.[6] It is hypothesized that the simultaneous binding of a pyrethroid molecule to both sites is necessary to effectively stabilize the open state of the channel and exert its potent insecticidal activity. These binding sites are located at the interfaces of different domains of the sodium channel protein.

Quantitative Data on this compound's Effects

However, comparative toxicity studies on whole insects provide a relative measure of its potency. The following table summarizes the available data, which is primarily qualitative or comparative in nature.

| Parameter | Insect Species | Channel Type | Value/Effect | Citation |

| Toxicity (LC50) | Musca domestica (House fly) | Endogenous VGSCs | 94.89 ppm (larvae) | [8] |

| Relative Potency (Ca2+ influx) | Mouse Neocortical Neurons | Endogenous VGSCs | Potent inducer of Ca2+ influx, secondary to VGSC activation | [9] |

| Gating Modification | General Insect | VGSCs | Prolongs opening, inhibits deactivation, induces tail currents | [1][4][5] |

| Binding Preference | General Insect | VGSCs | Preferential binding to the open state | [1] |

Note: The LC50 value represents the lethal concentration for 50% of the tested population and reflects the overall toxicity to the organism, not just the direct effect on the sodium channel. The Ca2+ influx data is from mammalian neurons and represents a downstream consequence of sodium channel modification.

Experimental Protocols

The study of the effects of this compound on insect sodium channels primarily relies on electrophysiological techniques, with the Xenopus laevis oocyte expression system being a key tool.

Heterologous Expression of Insect Sodium Channels in Xenopus Oocytes

This technique allows for the functional expression of a specific insect sodium channel of interest in a controlled environment, free from other neuronal components.

Methodology:

-

cRNA Synthesis: The cDNA encoding the desired insect sodium channel α-subunit is subcloned into a suitable expression vector. Capped messenger RNA (cRNA) is then synthesized in vitro using a commercial transcription kit. For robust expression, cRNA for an auxiliary subunit, such as TipE from Drosophila melanogaster, is often co-injected.[3]

-

Oocyte Preparation: Oocytes are surgically harvested from mature female Xenopus laevis frogs. The follicular layer is removed by enzymatic digestion (e.g., with collagenase) and mechanical stripping.

-

cRNA Injection: A precise volume of the cRNA solution (typically in the nanoliter range) is injected into the cytoplasm of each oocyte using a microinjection apparatus.

-

Incubation: The injected oocytes are incubated for 2-7 days in a buffered saline solution (e.g., Barth's solution) to allow for the translation and insertion of the sodium channel proteins into the oocyte membrane.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is the primary method used to record the ionic currents flowing through the expressed sodium channels and to study the effects of compounds like this compound.

Methodology:

-

Oocyte Placement: An oocyte expressing the insect sodium channels is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution).

-

Microelectrode Impalement: Two glass microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

-

Voltage Clamping: A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a desired level (the holding potential, typically around -80 mV to -100 mV). The amplifier injects a current that is equal and opposite to the current flowing through the ion channels, thus keeping the membrane potential constant.

-

Voltage Protocols and Data Acquisition: The membrane potential is stepped to various depolarized potentials to elicit the opening of the sodium channels. The resulting sodium currents are recorded by the amplifier. To study the effect of this compound, the oocyte is perfused with a solution containing the insecticide, and the changes in the sodium current (e.g., the appearance of a tail current) are recorded and analyzed.

-

Data Analysis: The recorded currents are analyzed to determine various parameters, including the peak current amplitude, the time course of activation and inactivation, and the characteristics of the tail current in the presence of the pyrethroid. Dose-response curves can be generated by applying a range of insecticide concentrations to determine the EC50.

Radioligand Binding Assays (Challenges)

While radioligand binding assays are a standard method for quantifying ligand-receptor interactions, their application to pyrethroids and insect sodium channels is problematic. The high lipophilicity of pyrethroids leads to a large amount of non-specific binding to the cell membranes and filters used in these assays, which obscures the specific binding to the sodium channels.[7] Consequently, alternative methods like Schild analysis, which uses the competitive interaction between active and inactive isomers to infer binding affinity, have been employed.

Visualizing the Mechanism and Workflow

To better understand the complex interactions and processes, the following diagrams have been generated using the Graphviz DOT language.

Caption: Signaling pathway of this compound action on insect sodium channels.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Caption: Logical relationship from molecular action to physiological outcome.

Conclusion and Future Directions

This compound is a highly effective insecticide due to its potent and specific action on insect voltage-gated sodium channels. Its mechanism, characteristic of Type II pyrethroids, involves the stabilization of the open state of the channel, leading to prolonged sodium influx and neuronal hyperexcitability. While the qualitative aspects of its mechanism are well-understood, a significant gap remains in the availability of specific quantitative data for this compound's interaction with isolated insect sodium channels.

Future research should focus on obtaining this quantitative data, which is crucial for a more precise understanding of its potency and for the development of more accurate models of its binding and action. Advances in techniques that can overcome the challenges of working with lipophilic compounds, such as novel binding assays or advanced computational modeling, will be instrumental in this endeavor. A deeper understanding of the structure-activity relationships of pyrethroids at their dual receptor sites will also be critical for the design of new, more selective, and resistance-breaking insecticides.

References

- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The insect voltage-gated sodium channel as target of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

- 7. The L1014F point mutation in the house fly Vssc1 sodium channel confers knockdown resistance to pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Synthesis of Gamma-Cyhalothrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-cyhalothrin is a highly active, broad-spectrum pyrethroid insecticide used extensively in agriculture and public health.[1] Its potent insecticidal activity is attributed to a single stereoisomer, (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate.[2][3] The stereochemistry of the molecule is critical to its biological activity, with the this compound isomer exhibiting the highest insecticidal efficacy.[1] Consequently, its synthesis requires precise control over the stereochemistry at three chiral centers to maximize the yield of the desired active ingredient and minimize the formation of less active or inactive isomers.

This technical guide provides an in-depth overview of the core methodologies for the stereoselective synthesis of this compound, focusing on the key chemical transformations and experimental protocols. It is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of pyrethroid insecticides.

Core Synthetic Strategies

The stereoselective synthesis of this compound predominantly revolves around three key stages:

-

Synthesis of the Chiral Acid Moiety: The cornerstone of the synthesis is the preparation of the enantiomerically pure cyclopropanecarboxylic acid, specifically 1R-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid.

-

Formation of the Acid Chloride: The carboxylic acid is then converted to its more reactive acid chloride derivative.

-

Esterification and Stereochemical Inversion: The acid chloride is esterified with the appropriate alcohol moiety. This step is often coupled with an epimerization process to yield the desired stereoisomer of the final product.

Two primary pathways are commercially employed: a multi-step process involving the isolation of intermediates and a more streamlined "one-pot" synthesis that combines the esterification and epimerization steps.

Detailed Experimental Protocols

Synthesis of the Chiral Acid Precursor: 1R-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic Acid

The enantiomeric purity of the final product is fundamentally dependent on the stereochemistry of this key starting material. The most common industrial approach to obtain the desired (1R, cis) isomer is through the resolution of a racemic mixture of the cis-acid. Enzymatic resolution is a highly effective method.

Experimental Protocol: Enzymatic Resolution of cis-Cyclopropanecarboxylic Acid Ester

This protocol describes the kinetic resolution of a racemic ester of cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid using a lipase (B570770).

-

Materials:

-

Racemic ethyl cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate

-

Lipase (e.g., from Candida antarctica lipase B, CALB)

-

Phosphate buffer (pH 7.5)

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (2 M)

-

Sodium sulfate (B86663) (anhydrous)

-

-

Procedure:

-

A solution of the racemic ester in toluene is prepared.

-

Phosphate buffer and the lipase are added to the solution.

-

The biphasic mixture is stirred vigorously at a controlled temperature (typically 25-40 °C) to facilitate the enzymatic hydrolysis. The progress of the reaction is monitored by chiral HPLC or GC.

-

The enzyme selectively hydrolyzes one enantiomer of the ester (e.g., the (1S, cis)-ester) to the corresponding carboxylic acid, leaving the desired (1R, cis)-ester unreacted.

-

Upon completion of the resolution (typically when ~50% conversion is reached), the enzyme is removed by filtration.

-

The organic layer, containing the unreacted (1R, cis)-ester, is separated.

-

The aqueous layer is acidified with 2 M HCl to protonate the carboxylate salt of the (1S, cis)-acid.

-

The acidified aqueous layer is extracted with ethyl acetate to isolate the (1S, cis)-acid.

-

The organic layer containing the (1R, cis)-ester is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the enantiomerically enriched (1R, cis)-ester.

-

The enriched ester is then hydrolyzed (e.g., using NaOH followed by acidic workup) to obtain the target 1R-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid.

-

| Parameter | Value | Reference |

| Enzyme | Lipoprotein lipase from Burkholderia sp. | [1] |

| Substrate | α-Sulfinyl ester | [1] |

| Solvent | Toluene/Phosphate buffer (pH 7.5) | [1] |

| Temperature | 25 °C | [1] |

| Conversion | ~50% | [1] |

| Enantiomeric Excess (ee) of recovered ester | >99% | [1] |

| Enantiomeric Excess (ee) of acid | >99% | [1] |

Table 1: Quantitative Data for Enzymatic Resolution.

Chlorination of the Carboxylic Acid

The enantiomerically pure carboxylic acid is converted to the corresponding acid chloride to activate it for the subsequent esterification reaction.

Experimental Protocol: Synthesis of 1R-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride

-

Materials:

-

1R-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid

-

Thionyl chloride or Oxalyl chloride

-

Toluene (anhydrous)

-

Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

To a stirred solution of the carboxylic acid in anhydrous toluene, a catalytic amount of DMF is added.

-

Thionyl chloride (or oxalyl chloride) is added dropwise to the solution at room temperature.

-

The reaction mixture is then heated to reflux (e.g., 80 °C) and maintained for several hours until the reaction is complete (monitored by the cessation of gas evolution and TLC/GC analysis).

-

After cooling to room temperature, the excess thionyl chloride and toluene are removed by distillation under reduced pressure to yield the crude acid chloride.

-

The crude acid chloride can be purified by vacuum distillation.

-

| Parameter | Value | Reference |

| Starting Material | cis-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid (10.0 g, 0.04 mol) | |

| Chlorinating Agent | Oxalyl chloride (10.5 g, 0.08 mol) | |

| Solvent | Toluene (105 mL) | |

| Temperature | 80 °C | |

| Reaction Time | 26 hours | |

| Yield | 8.2 g |

Table 2: Quantitative Data for the Chlorination Reaction.

Esterification and Epimerization: The One-Pot Synthesis of this compound

This efficient process combines the esterification of the acid chloride with 3-phenoxybenzaldehyde (B142659) in the presence of a cyanide source, followed by in-situ epimerization to crystallize the desired this compound isomer.[2]

Experimental Protocol: One-Pot Synthesis of this compound

-

Materials:

-

1R-cis-3-(Z-2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride

-

3-Phenoxybenzaldehyde

-

Sodium cyanide (or another cyanide source)

-

Hexane

-

Water

-

Organic base (e.g., a tertiary amine, optional)

-

Phase transfer catalyst (optional)

-

-

Procedure:

-

Esterification: A solution of sodium cyanide in water is prepared in a reaction vessel. Hexane is added as the organic solvent. The mixture is cooled (e.g., to 10 °C).

-

The 1R-cis acid chloride and 3-phenoxybenzaldehyde are added simultaneously to the cooled, stirred biphasic mixture over a period of several hours. This leads to the in-situ formation of the cyanohydrin of 3-phenoxybenzaldehyde, which then reacts with the acid chloride to form a diastereomeric mixture of cyhalothrin (B162358) isomers.

-

The reaction is stirred for an extended period after the addition is complete to ensure full conversion.

-

Epimerization and Crystallization: After the esterification is complete, the reaction conditions are adjusted to promote the epimerization of the undesired diastereomer at the α-cyano position. This is typically achieved by the continued presence of the cyanide source and controlled temperature.

-

The mixture is cooled further (e.g., to between -15 °C and +10 °C) to induce the crystallization of the least soluble and desired this compound isomer. The crystallization can be seeded with a small amount of pure this compound.

-

The reaction slurry is stirred at this low temperature for a prolonged period to maximize the yield of the crystalline product.

-

Work-up: The solid product is collected by filtration, washed with cold hexane, and dried. The resulting solid is this compound with a high diastereomeric purity.

-

| Parameter | Value | Reference |

| Initial Diastereomeric Ratio (1R α-S : 1R α-R) | 86:14 | [2] |

| Final Diastereomeric Ratio after Epimerization | 95:5 | [2] |

| Approximate Yield | 97% (estimated) | [2] |

Table 3: Quantitative Data for the One-Pot Synthesis.

Visualization of Synthetic Pathways and Workflows

To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the key transformations and experimental workflows.

Caption: Overall workflow for the stereoselective synthesis of this compound.

References

Gamma-Cyhalothrin: A Deep Dive into its Physicochemical Properties and Solubility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-cyhalothrin is a potent, broad-spectrum synthetic pyrethroid insecticide. It is the most biologically active isomer of cyhalothrin, valued for its high efficacy against a wide range of agricultural pests.[1] An understanding of its physicochemical properties and solubility is paramount for developing stable and effective formulations, assessing its environmental fate, and ensuring safe handling. This technical guide provides a comprehensive overview of these critical parameters, supported by detailed experimental methodologies.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties govern its behavior in various environmental and biological systems.

| Property | Value | Reference |

| IUPAC Name | (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate | [2] |

| CAS Number | 76703-62-3 | [3][4][5] |

| Molecular Formula | C₂₃H₁₉ClF₃NO₃ | [3][4] |

| Molecular Weight | 449.8 g/mol | [3][4] |

| Melting Point | 55.6 °C | [2] |

| Boiling Point | Decomposes before boiling | [2] |

| Density | 1.32 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 3.45 x 10⁻⁴ mPa at 20 °C | [2] |

| pKa (Dissociation Constant) | Not applicable (no dissociation) | [6] |

| LogP (Octanol-Water Partition Coefficient) | 4.96 |

Solubility Profile

The solubility of this compound in aqueous and organic solvents is a critical factor in its formulation and environmental distribution. Due to its lipophilic nature, it exhibits very low solubility in water and high solubility in many organic solvents.

| Solvent | Solubility | Temperature | Reference |

| Water | 0.000002 g/L | 20 °C | |

| 0.004 mg/L (at pH 7) | 20 °C | [7] | |

| Acetone | >500 g/L | 20 °C | [8] |

| Methanol | >500 g/L | 20 °C | [8] |

| Ethyl Acetate | >500 g/L | 20 °C | [8] |

| Dichloromethane | >500 g/L | 20 °C | [8] |

| Hexane | >500 g/L | 20 °C | [8] |

| Toluene | >500 g/L | 20 °C | [8] |

Experimental Protocols

The determination of the physicochemical properties of pesticides like this compound follows standardized and internationally recognized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature.[9][10] For substances with very low solubility like this compound, the Column Elution Method is typically employed.[3]

Methodology:

-

A column is packed with an inert support material coated with an excess of the test substance.

-

Water is passed through the column at a slow, constant flow rate.

-

The eluate is collected in fractions.

-

The concentration of this compound in each fraction is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The plateau of the concentration curve represents the water solubility. The experiment is conducted at a constant temperature, typically 20 °C.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[4][5][11] For substances with low vapor pressure, the Gas Saturation Method is a common approach.[4][12]

Methodology:

-

A stream of inert gas (e.g., nitrogen) is passed through or over the test substance at a known flow rate and constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The vapor is then trapped from the gas stream using a suitable adsorbent or solvent.

-

The amount of trapped this compound is quantified by a sensitive analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).

-

The vapor pressure is calculated from the amount of substance transported and the volume of gas passed through.

Octanol-Water Partition Coefficient (LogP) (OECD Guideline 117)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. It is the ratio of the concentration of a chemical in octanol (B41247) to its concentration in water at equilibrium. For this compound, with a LogP value around 4.96, the HPLC Method is a suitable and efficient technique.[2][13][14]

Methodology:

-

A High-Performance Liquid Chromatograph with a C18 reverse-phase column is used.

-

A series of reference compounds with known LogP values are injected onto the column, and their retention times are measured.

-

A calibration curve is generated by plotting the logarithm of the retention time (log k) against the known LogP values of the reference compounds.

-

This compound is then injected under the same conditions, and its retention time is determined.

-

The LogP of this compound is interpolated from the calibration curve.

Melting Point

The melting point is determined by observing the temperature at which the material transitions from a solid to a liquid. A common laboratory method involves a capillary tube apparatus .[15][16][17][18]

Methodology:

-

A small, powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a heating block apparatus with a calibrated thermometer.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Density

Density is the mass of a substance per unit volume. For a solid like this compound, a pycnometer can be used.

Methodology:

-

The weight of an empty pycnometer is determined.

-

A known weight of this compound is added to the pycnometer.

-

A liquid of known density in which the substance is insoluble is added to fill the pycnometer. The weight is recorded.

-

The pycnometer is then emptied, cleaned, and filled only with the liquid of known density, and its weight is determined.

-

The density of this compound is calculated based on the weights and the known density of the liquid.

Relationship Between Physicochemical Properties and Solubility

The physicochemical properties of this compound are intrinsically linked to its solubility. The following diagram illustrates these relationships.

Caption: Interplay of physicochemical properties and solubility of this compound.

This diagram illustrates that the large, complex molecular structure and high molecular weight of this compound contribute to its low vapor pressure. The presence of nonpolar functional groups results in a high octanol-water partition coefficient (LogP), which is a direct indicator of its lipophilic ("fat-loving") and hydrophobic ("water-fearing") nature. Consequently, this compound exhibits very low solubility in polar solvents like water and high solubility in nonpolar organic solvents.

References

- 1. This compound (Ref: DE 225) [sitem.herts.ac.uk]

- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. filab.fr [filab.fr]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. consilab.de [consilab.de]

- 7. Cyhalothrin (Ref: OMS 2011) [sitem.herts.ac.uk]

- 8. Cyhalothrin | C23H19ClF3NO3 | CID 5281873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 도서 [books.google.co.kr]

- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. davjalandhar.com [davjalandhar.com]

- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]

The Genesis and Advancement of Gamma-Cyhalothrin: A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Developmental Trajectory of a Potent Pyrethroid Insecticide

Gamma-cyhalothrin, a powerful synthetic pyrethroid insecticide, stands as a testament to the ongoing innovation in crop protection chemistry. As a single, highly active isomer of lambda-cyhalothrin, its development was driven by the quest for enhanced insecticidal efficacy with reduced environmental loading. This technical guide provides a comprehensive overview of the discovery and developmental history of this compound, tailored for researchers, scientists, and professionals in the field of drug and pesticide development.

Discovery and Developmental History

The story of this compound is intrinsically linked to the evolution of synthetic pyrethroids, which were developed as more stable and potent analogues of natural pyrethrins. The initial development of cyhalothrin (B162358) by Imperial Chemical Industries (ICI) in the 1970s laid the groundwork. Cyhalothrin is a complex mixture of stereoisomers, and subsequent research focused on isolating the most insecticidally active components.

This led to the development of lambda-cyhalothrin, an enriched mixture of two of the most active isomers. The insecticidal properties of what would become known as this compound were first detailed in scientific literature in 1980. Further refinement and the development of stereoselective synthesis methods eventually allowed for the isolation of this compound, the single most potent isomer.

Key milestones in the development and commercialization of this compound include:

-

1970s: Initial discovery and development of the parent compound, cyhalothrin, by ICI.

-

1980: First scientific disclosure of the high insecticidal activity of the specific isomer that would be named this compound.

-

Late 1990s: Registration of this compound for use in Europe.

-

2004: First registration of this compound in the United States.

The development and commercialization of this compound have been carried forward by several key players in the agrochemical industry, including legacy companies like ICI and Zeneca, and more recently Syngenta and FMC Corporation.

Physicochemical and Toxicological Profile

The efficacy and safety profile of an insecticide are critically defined by its physical, chemical, and toxicological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylate | [1] |

| CAS Number | 76703-62-3 | [2] |

| Molecular Formula | C₂₃H₁₉ClF₃NO₃ | [2] |

| Molecular Weight | 449.85 g/mol | [1] |

| Appearance | Colorless to beige solid | [3] |

| Melting Point | <10 °C | [1] |

| Boiling Point | 187-190 °C at 0.2 torr | [3] |

| Vapor Pressure | 8×10⁻⁹ mmHg at 25℃ | [3] |

| Solubility in Water | Insoluble | [3] |

| LogP (o/w) | 6.8 | [1] |

Toxicological Data

The toxicological profile of this compound has been extensively studied to determine its potential effects on mammals and non-target organisms. As a neurotoxin, its primary effects are on the nervous system.[4]

| Parameter | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | 56-79 mg/kg (for lambda-cyhalothrin) | [5] |

| Chronic Toxicity NOAEL | Dog | 0.1 mg/kg/day (based on neurotoxic effects) | [4] |

| Acute Dietary Reference Dose (aRfD) | Human | 0.0025 mg/kg bw | [2] |

| Acceptable Daily Intake (ADI) | Human | 0.0012 mg/kg bw/day | [2] |

| Acceptable Operator Exposure Level (AOEL) | Human | 0.0003 mg/kg bw/day | [2] |

Efficacy Against Target Pests

This compound exhibits broad-spectrum activity against a wide range of chewing and sucking insect pests in various agricultural and public health settings. Its high potency allows for effective control at low application rates.

| Target Organism | Test Type | Value | Reference |

| Zebra fish (Brachydanio rerio) | 96-h LC₅₀ | 1.93 µg a.i./L | [6] |

| Shrimp (Macrobrachium nippoensis) | 96-h LC₅₀ | 0.28 µg a.i./L | [6] |

| Common Carp (Cyprinus carpio) | 96-h LC₅₀ | 0.5 µg/L (for lambda-cyhalothrin) | [7] |

Experimental Protocols

Stereoselective Synthesis of this compound

The commercial production of this compound relies on a stereoselective synthesis process to isolate the desired active isomer. The following is a generalized protocol based on patented methods.

Objective: To synthesize this compound through a multi-step process involving chlorination, esterification, and crystallization.

Materials:

-

1R cis-Z 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid

-

Thionyl chloride or other chlorinating agent

-

(S)-α-cyano-3-phenoxybenzyl alcohol

-

Pyridine (B92270) or other suitable base

-

Appropriate organic solvents (e.g., toluene, hexane)

Procedure:

-

Chlorination: The starting carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acid chloride. This reaction is typically carried out in an inert solvent.

-

Esterification: The resulting acid chloride is then esterified with (S)-α-cyano-3-phenoxybenzyl alcohol in the presence of a base like pyridine to neutralize the HCl byproduct. This step creates the ester linkage.

-

Crystallization and Isolation: The reaction mixture contains a mixture of diastereomers. This compound is isolated through a process of crystallization, which takes advantage of the different solubilities of the isomers. The desired isomer is selectively crystallized and then separated by filtration.

-

Purification: The isolated solid is further purified by recrystallization to achieve the desired purity of this compound.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD₅₀) of this compound in a rodent model.

Materials:

-

This compound of known purity

-

Vehicle for administration (e.g., corn oil)

-

Test animals (e.g., Wistar rats, typically females)

-

Gavage needles and syringes

-

Standard laboratory animal housing and diet

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to dosing.

-

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle to the desired concentrations.

-

Dosing: A single dose of the test substance is administered to each animal by oral gavage. The volume administered is typically based on the animal's body weight.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.

-

Data Analysis: The LD₅₀ value and its confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Insecticide Efficacy Testing (General Protocol)

Objective: To evaluate the insecticidal efficacy (e.g., LC₅₀) of this compound against a target insect pest.

Materials:

-

This compound formulated as an emulsifiable concentrate or other appropriate formulation

-

Target insect species (e.g., larvae of a lepidopteran pest)

-

Host plant material (e.g., leaves)

-

Petri dishes or other suitable containers

-

Spray tower or other application equipment

Procedure:

-

Preparation of Test Solutions: A series of dilutions of the insecticide formulation are prepared in water.

-

Treatment Application: Host plant leaves are treated with the different insecticide concentrations using a spray tower to ensure uniform coverage. Control leaves are treated with water only.

-

Insect Exposure: Once the treated leaves are dry, they are placed in petri dishes, and a known number of insect larvae are introduced.

-

Incubation: The petri dishes are maintained under controlled environmental conditions (temperature, humidity, photoperiod).

-

Mortality Assessment: Mortality is assessed at specific time points (e.g., 24, 48, 72 hours) after exposure.

-

Data Analysis: The concentration-mortality data is analyzed using probit analysis or a similar statistical method to determine the LC₅₀ value.

Visualizations

Signaling Pathway: Mechanism of Action

This compound, like other pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects.[5] This leads to prolonged channel opening, hyperexcitation of the nerve cells, paralysis, and ultimately, the death of the insect.

Caption: Mechanism of action of this compound on insect voltage-gated sodium channels.

Developmental Workflow

The development of a new insecticide like this compound follows a structured and rigorous pathway from initial discovery to market launch and post-market surveillance.[8]

Caption: A generalized workflow for the development of this compound.

References

- 1. Cyhalothrin | C23H19ClF3NO3 | CID 5281873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C23H19ClF3NO3 | CID 6440554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyhalothrin (Clocythrin, Lambda-cyhalothrin) CAS#68085-85-8 [kangmei.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Cyhalothrin (EHC 99, 1990) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. pharmanow.live [pharmanow.live]

Toxicological Profile and Risk Assessment of Gamma-Cyhalothrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and risk assessment of gamma-cyhalothrin, a potent synthetic pyrethroid insecticide. The information is curated for researchers, scientists, and professionals involved in drug development and safety assessment.

Executive Summary

This compound is a broad-spectrum Type II pyrethroid insecticide, valued for its high efficacy against a wide range of agricultural and public health pests.[1] As the most biologically active isomer of cyhalothrin, its toxicological properties are of significant interest.[1] The primary mechanism of action involves the disruption of nerve function by prolonging the opening of voltage-gated sodium channels in neurons.[2] This leads to hyperexcitability, paralysis, and eventual death of the target insect. While effective as an insecticide, this compound also presents toxicological risks to non-target organisms, including mammals. Its high mammalian toxicity necessitates a thorough understanding of its pharmacokinetic and toxicodynamic properties for accurate risk assessment.[1] This guide summarizes key toxicological data, details experimental protocols for its assessment, and outlines the risk assessment framework for this important compound.

Toxicological Profile

The toxicological profile of this compound is characterized by its neurotoxic effects, which are a hallmark of pyrethroid insecticides. The data presented here is a synthesis of studies on this compound and its closely related isomers, lambda-cyhalothrin (B1674341) and cyhalothrin, as the toxicological database for this compound often leverages data from these related compounds.[3]

Mechanism of Action

This compound's primary mode of action is the modulation of voltage-gated sodium channels in the nervous system.[2] By binding to a specific site on the alpha-subunit of these channels, it slows both the activation and inactivation kinetics, leading to a persistent influx of sodium ions.[2] This sustained depolarization results in repetitive neuronal firing, leading to the characteristic symptoms of pyrethroid poisoning, including tremors, convulsions, and paralysis.[4]

References

The Environmental Fate and Degradation of Gamma-Cyhalothrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of gamma-cyhalothrin, a potent synthetic pyrethroid insecticide. Understanding the behavior of this compound in various environmental compartments is crucial for assessing its potential ecological impact and for the development of effective risk mitigation strategies. This document summarizes key quantitative data, details experimental methodologies, and visualizes important processes to facilitate a deeper understanding of the environmental dynamics of this compound.

Executive Summary

This compound is a broad-spectrum insecticide valued for its high efficacy at low application rates. Its environmental fate is characterized by low aqueous solubility, high affinity for soil and sediment, and susceptibility to degradation through hydrolysis, photolysis, and microbial metabolism. While generally not persistent in soil and aquatic systems, its high toxicity to non-target organisms, particularly aquatic life and bees, necessitates a thorough understanding of its environmental behavior. This guide synthesizes available data on its degradation kinetics and pathways, providing a valuable resource for environmental risk assessment.

Physicochemical Properties

The environmental transport and fate of a pesticide are largely governed by its physicochemical properties. This compound is characterized by low water solubility and a high octanol-water partition coefficient (Kow), indicating its lipophilic nature and tendency to partition into organic matter.

| Property | Value | Reference |

| Molecular Formula | C23H19ClF3NO3 | [1] |

| Molecular Weight | 449.9 g/mol | [1] |

| Water Solubility | 0.005 mg/L (at 20°C) | [1] |

| Vapor Pressure | 0.0002 mPa (at 20°C) | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 7.0 | [1] |

| Henry's Law Constant | 0.018 Pa·m³/mol | [1] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 110,000 - 724,000 | [2] |

Degradation Pathways

This compound degrades in the environment through a combination of abiotic and biotic processes. The primary degradation pathways are hydrolysis, photolysis, and microbial degradation. The principal initial transformation step involves the cleavage of the ester linkage.[3]

Hydrolysis

Hydrolysis is a significant degradation pathway for this compound, particularly under alkaline conditions. The ester bond is cleaved, yielding 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylic acid (CFMP) and 3-phenoxybenzyl alcohol, which can be further oxidized to 3-phenoxybenzoic acid (3-PBA).[4] The rate of hydrolysis is pH-dependent, with the compound being relatively stable in acidic and neutral waters but degrading more rapidly in alkaline environments.[5]

Photolysis

Sunlight can also contribute to the degradation of this compound, both in water and on soil and plant surfaces. Photodegradation can involve isomerization as well as the cleavage of the ester bond.[3] The presence of substances like humic acids in water can enhance the rate of photodegradation.[6]

Microbial Degradation

Microorganisms in soil and sediment play a crucial role in the degradation of this compound. Both bacteria and fungi have been shown to metabolize this insecticide.[7][8] The primary mechanism of microbial degradation is the enzymatic hydrolysis of the ester linkage. Further degradation of the resulting carboxylic acid and alcohol moieties can lead to mineralization.[3]

Degradation Products

The major degradation products of this compound resulting from hydrolysis, photolysis, and microbial action include:

-

cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylic acid (CFMP) [4]

-

3-phenoxybenzoic acid (3-PBA) [4]

-

3-phenoxybenzaldehyde [9]

A proposed degradation pathway for this compound is illustrated in the diagram below.

Environmental Fate in Different Compartments

The behavior and persistence of this compound vary across different environmental matrices.

Soil

This compound is considered non-persistent in soil.[10] Due to its high Koc value, it binds strongly to soil organic matter, which limits its mobility and potential for leaching into groundwater.[3][11] Degradation in soil occurs through both aerobic and anaerobic microbial processes.

Table 1: Soil Degradation Half-life of this compound

| Condition | Half-life (DT50) | Reference |

| Aerobic Laboratory Studies | 16.6 - 51 days | [10] |

| Field Studies | 18 - 30 days | [10] |

| Aerobic (Sediment/Water) | Median of 18 days | [12] |

| Anaerobic (Sediment/Water) | Median of 70 days | [12] |

Water

In aquatic environments, this compound rapidly dissipates from the water column due to its strong adsorption to sediment and suspended organic matter.[5] Its persistence in water is influenced by pH, with more rapid degradation under alkaline conditions. Photolysis also contributes to its degradation in sunlit surface waters.

Table 2: Aquatic Degradation Half-life of this compound

| Condition | Half-life (DT50) | Reference |

| Hydrolysis (pH 9, 25°C) | ~7 days | [3] |

| Hydrolysis (pH 5 and 7) | Stable | [3] |

| Water Column (Field) | < 1 day | [13] |

| Photolysis (Natural Sunlight) | > 3 weeks | [5] |

| Photolysis (UV light) | < 10 minutes | [5] |

Air

Due to its low vapor pressure, this compound has a low potential for volatilization from soil or water surfaces.[1] Therefore, atmospheric transport is not considered a significant fate process.

Experimental Protocols

The following sections outline the general methodologies for key environmental fate studies, based on standard guidelines such as those from the OECD and EPA.

Aerobic Soil Metabolism Study (Adapted from OECD 307)

This study aims to determine the rate and pathway of aerobic degradation of this compound in soil.

Methodology:

-

Soil Selection and Preparation: Representative agricultural soils are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass. The soil is typically sieved and its moisture content adjusted.

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples to facilitate the tracking of the parent compound and its degradation products.

-

Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (temperature and moisture). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Sampling: Duplicate or triplicate samples are taken at various time intervals for analysis.

-

Extraction and Analysis: Soil samples are extracted with an appropriate organic solvent mixture. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its metabolites.

-

Volatile Trapping: Volatile organic compounds and ¹⁴CO₂ produced during incubation are trapped to determine the extent of mineralization.

-

Data Analysis: The concentration of this compound over time is used to calculate the degradation rate and half-life (DT50). A mass balance is performed to account for the distribution of radioactivity.

Hydrolysis Study (Adapted from OECD 111)

This study determines the rate of abiotic degradation of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: A sterile solution of this compound (radiolabeled or non-labeled) is added to the buffer solutions to achieve a known initial concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: Aliquots are taken from each solution at specified time intervals. The concentration of this compound and any major hydrolysis products are determined by HPLC or GC-MS.

-

Data Analysis: The degradation rate constants and half-lives are calculated for each pH.

Photolysis Study (Adapted from OECD 316)

This study evaluates the degradation of this compound in aqueous solution upon exposure to light.

Methodology:

-

Preparation of Test Solutions: A solution of this compound is prepared in sterile, purified water.

-

Light Source: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

-

Incubation: The samples are maintained at a constant temperature during the exposure period.

-

Sampling and Analysis: Samples are collected at various time points and analyzed for the concentration of this compound and its photoproducts using HPLC or GC-MS.

-

Data Analysis: The photodegradation rate and half-life are determined by comparing the degradation in the light-exposed samples to the dark controls.

Conclusion

The environmental fate of this compound is characterized by its strong binding to soil and sediment, which limits its mobility. It undergoes degradation through hydrolysis (especially at alkaline pH), photolysis, and microbial metabolism, leading to its classification as a non-persistent pesticide in soil. The primary degradation pathway involves the cleavage of the ester linkage. A comprehensive understanding of these processes, supported by robust experimental data, is essential for conducting accurate environmental risk assessments and ensuring the responsible use of this insecticide.

References

- 1. researchgate.net [researchgate.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Cyhalothrin (EHC 99, 1990) [inchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Environmental chemistry, ecotoxicity, and fate of lambda-cyhalothrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photodegradation of lambda-cyhalothrin and cypermethrin in aqueous solution as affected by humic acid and/or copper: intermediates and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DETECTION OF PRODUCTS AFTER DEGRADATION OF PYRETHROID PESTICIDE Λ-CYHALOTHRIN (25% EC) USING SOIL MICROORGANISMS | Ianna Journal of Interdisciplinary Studies,ISSN(O):2735-9891,ISSN(P):2735-9883 [unijisedu.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. This compound (Ref: DE 225) [sitem.herts.ac.uk]

- 11. npic.orst.edu [npic.orst.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. epa.gov [epa.gov]

The Metabolic Fate of Gamma-Cyhalothrin in Target and Non-Target Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-cyhalothrin, a potent synthetic pyrethroid insecticide, is widely utilized in agriculture and public health for its high efficacy against a broad spectrum of insect pests. Its mode of action involves the disruption of sodium channels in the nervous system, leading to paralysis and death. However, the metabolic fate of this compound can vary significantly between target pest species and non-target organisms, such as beneficial insects. This variation in metabolism is a critical factor influencing the insecticide's selectivity and the potential for resistance development in target populations. This technical guide provides a comprehensive overview of the metabolism of this compound in both target and non-target insects, presenting quantitative data, detailed experimental protocols, and visual representations of the key metabolic pathways and experimental workflows.

Data Presentation: Quantitative Insights into this compound Metabolism

The metabolism of this compound, and the closely related lambda-cyhalothrin (B1674341) (a racemic mixture containing this compound), is primarily mediated by three major enzyme families: cytochrome P450 monooxygenases (P450s), carboxylesterases (CarE), and glutathione (B108866) S-transferases (GSTs). The differential activity of these enzymes between species plays a pivotal role in the selective toxicity of the insecticide.

| Insect Species | Type | Enzyme System | Substrate | Metabolic Rate/Activity | Reference |

| Helicoverpa armigera (Cotton Bollworm) | Target | Carboxylesterase | Lambda-cyhalothrin | 289.82 ± 28.59 nmol 3-PBA/mg protein/min (quercetin-fed) | [1] |

| Helicoverpa armigera (Cotton Bollworm) | Target | Carboxylesterase | Lambda-cyhalothrin | 149.60 ± 26.90 nmol 3-PBA/mg protein/min (control) | [1] |

| Cydia pomonella (Codling Moth) | Target | Glutathione S-Transferase (CpGSTd1) | Lambda-cyhalothrin | Significant metabolism observed | [2] |

| Henosepilachna vigintioctomaculata (28-spotted potato ladybird) | Non-Target | Glutathione S-Transferase | Lambda-cyhalothrin | Activity decreased by 28.88-44.95% after exposure | [3] |

| Apis mellifera (Honey Bee) | Non-Target | Not specified | Lambda-cyhalothrin | Acute oral LD50: 0.91 µ g/bee | [4] |

| Apis cerana (Indian Honey Bee) | Non-Target | Not specified | Lambda-cyhalothrin | 24h contact LD50: 0.06 µ g/bee | [5] |

| Bombus terrestris (Buff-tailed Bumblebee) | Non-Target | Not specified | Lambda-cyhalothrin | Increased mortality at 1875 ppb and 3750 ppb | [6] |

Table 1: Comparative Metabolic Enzyme Activities and Toxicity of Cyhalothrin Insecticides in Target and Non-Target Insects. This table summarizes key quantitative data on the metabolism and toxicity of lambda-cyhalothrin, providing insights into the differential susceptibility of various insect species.

| Metabolite | Chemical Name | Parent Compound(s) | Key Enzyme(s) | Method of Analysis | Reference |

| 3-PBA | 3-phenoxybenzoic acid | Lambda-cyhalothrin, Cypermethrin, Deltamethrin, etc. | Carboxylesterases, P450s | HPLC, GC-MS, ELISA | [1][7][8] |

| CFMP | cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid | Lambda-cyhalothrin, Bifenthrin, Tefluthrin | Carboxylesterases | HPLC, GC-MS | [9][10] |

| Hydroxylated metabolites | e.g., 4'-hydroxy-cyhalothrin | Lambda-cyhalothrin | Cytochrome P450s | LC-MS/MS | [11] |

Table 2: Major Metabolites of this compound and Analytical Methods for Their Quantification. This table details the primary breakdown products of this compound and the analytical techniques employed for their detection and measurement.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of insecticide metabolism. Below are protocols for key experiments cited in the study of this compound metabolism.

In Vitro Hydrolytic Metabolism of Lambda-Cyhalothrin by Insect Midgut Homogenates

This protocol is adapted from the study on Helicoverpa armigera[1].

Objective: To quantify the rate of carboxylesterase-mediated hydrolysis of lambda-cyhalothrin to 3-phenoxybenzoic acid (3-PBA).

Materials:

-

Insect midguts

-

0.04 M sodium phosphate (B84403) buffer (pH 7.0)

-

Lambda-cyhalothrin (analytical standard)

-

3-PBA (analytical standard)

-

Ice-cold ethyl acetate/n-hexane mixture (2:1, v/v) containing 0.1% phosphoric acid

-

Bovine Serum Albumin (BSA) standard

-

Bradford reagent

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Enzyme Preparation: Dissect midguts from the desired insect species on ice. Homogenize the tissues in ice-cold 0.04 M sodium phosphate buffer (pH 7.0). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is the crude enzyme extract. Determine the protein concentration of the supernatant using the Bradford method with BSA as the standard.

-

Incubation: Prepare a 2 mL reaction mixture containing 0.04 M sodium phosphate buffer (pH 7.0) and 0.1 mM lambda-cyhalothrin. Pre-incubate the mixture at 30°C for 5 minutes.

-

Reaction Initiation: Start the metabolic reaction by adding 0.5 mL of the enzyme preparation (containing approximately 2 mg of protein) to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 30°C for 120 minutes in a water bath with occasional shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding 2.5 mL of the ice-cold ethyl acetate/n-hexane mixture. Vortex vigorously for 1 minute and centrifuge at 5,000 x g for 10 minutes.

-

Sample Preparation for HPLC: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.

-

HPLC Analysis: Analyze the sample using an HPLC system equipped with a C18 column and a UV detector set at 230 nm. The mobile phase and gradient conditions should be optimized for the separation of 3-PBA.

-

Quantification: Quantify the amount of 3-PBA produced by comparing the peak area to a standard curve prepared with known concentrations of 3-PBA. The metabolic activity is expressed as nmol of 3-PBA formed per mg of protein per minute.

Cytochrome P450 Activity Assay

This protocol is a general method that can be adapted for specific insect species and substrates.

Objective: To measure the activity of cytochrome P450 monooxygenases.

Materials:

-

Insect tissue (e.g., midgut, fat body)

-

Homogenization buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.6, containing 1 mM EDTA, 1 mM DTT, 1 mM PTU, and 1 mM PMSF)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

P450 substrate (e.g., 7-ethoxycoumarin (B196162) for ECOD assay)

-

Fluorescence microplate reader

Procedure:

-

Microsome Preparation: Homogenize the insect tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. The resulting pellet contains the microsomal fraction. Resuspend the microsomal pellet in a known volume of homogenization buffer.

-

Protein Quantification: Determine the protein concentration of the microsomal suspension using the Bradford assay.

-

Enzyme Assay: In a 96-well microplate, add the microsomal preparation, the NADPH regenerating system, and the P450 substrate to a final volume of 200 µL.

-

Incubation: Incubate the plate at the optimal temperature for the insect species (e.g., 30°C) for a specific time period.

-

Fluorescence Measurement: Measure the fluorescence of the product (e.g., 7-hydroxycoumarin for the ECOD assay) at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.

-

Calculation: Calculate the P450 activity based on a standard curve of the fluorescent product and express the results as pmol of product formed per minute per mg of protein.

Glutathione S-Transferase (GST) Activity Assay

This protocol uses the common model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

Objective: To measure the activity of glutathione S-transferases.

Materials:

-

Insect tissue homogenate (cytosolic fraction)

-

100 mM potassium phosphate buffer (pH 6.5)

-

100 mM reduced glutathione (GSH) solution

-

100 mM 1-chloro-2,4-dinitrobenzene (CDNB) solution in ethanol

-

Spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

-

Enzyme Preparation: Prepare the cytosolic fraction of the insect tissue homogenate as described for the P450 assay (the supernatant from the 100,000 x g centrifugation).

-

Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing potassium phosphate buffer, GSH solution, and the enzyme sample.

-

Reaction Initiation: Initiate the reaction by adding the CDNB solution.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 340 nm for several minutes at a constant temperature (e.g., 25°C). The increase in absorbance is due to the formation of the GSH-CDNB conjugate.

-

Calculation: Calculate the GST activity using the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹ cm⁻¹). Express the activity as nmol of CDNB conjugated per minute per mg of protein.

Mandatory Visualization

Metabolic Pathways of this compound

The metabolism of this compound in insects proceeds through three primary pathways: hydrolysis, oxidation, and conjugation.

Caption: Metabolic pathways of this compound in insects.

Experimental Workflow for In Vitro Metabolism Study

This diagram illustrates the general workflow for conducting an in vitro metabolism study to assess the breakdown of this compound by insect enzymes.

Caption: General experimental workflow for in vitro insect metabolism studies.

Conclusion

The metabolism of this compound is a complex process involving multiple enzyme systems that vary in their efficiency across different insect species. Target pests often exhibit mechanisms to detoxify the insecticide, leading to resistance, while non-target beneficial insects may be more susceptible due to lower metabolic capacity. Understanding these metabolic differences is paramount for developing more selective and sustainable pest management strategies. The data, protocols, and visualizations presented in this guide offer a foundational resource for researchers and professionals working to unravel the intricate interactions between insecticides and insect physiology. Further research focusing on the specific P450, CarE, and GST isozymes involved in this compound metabolism in a wider range of target and non-target insects will be crucial for the development of next-generation insecticides and effective resistance management programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of a lambda-cyhalothrin metabolizing glutathione S-transferase CpGSTd1 from Cydia pomonella (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity and Sublethal Effects of Lambda-Cyhalothrin Insecticide on Parent and Filial Generations of Henosepilachna vigintioctomaculata (Coleoptera: Coccinellidae) | MDPI [mdpi.com]

- 4. Chronic Larval Exposure to Lambda-Cyhalothrin Alters Gene Expression in Both Larval and Adult Honey Bees (Apis mellifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ojs.openagrar.de [ojs.openagrar.de]

- 7. Glutathione S-transferases as antioxidant defence agents confer pyrethroid resistance in Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glutathione S-transferases play a role in the detoxification of flumethrin and chlorpyrifos in Haemaphysalis longicornis - PMC [pmc.ncbi.nlm.nih.gov]